4-Aminophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water: 0.39% at 0 °C; 0.65% at 24 °C; 0.80% at 30 °C; in ethyl methyl ketone: 9.3% at 58.5 °C; in absolute ethanol: 4.5% at 0 °C; practically insoluble in benzene and chloroform

Slightly soluble in toluene, diethyl ether, ethanol, cold water; soluble in acetonitrile, ethyl acetate, acetone, hot water; very soluble in dimethylsulfoxide.

Very soluble in ethanol; insoluble in benzene, chloroform; slightly soluble in trifluoroacetic acid; soluble in alkalies

In water, 1.6X10+3 mg/L at 20 °C

16.0 mg/mL

Synonyms

Canonical SMILES

Isomeric SMILES

Environmental Monitoring and Remediation

- Pollutant Detection: 4-Aminophenol can be a pollutant released from industrial processes. Research focuses on developing sensitive methods for its detection in environmental samples. Studies explore using electrodes modified with various materials like multi-walled carbon nanotubes and polyaniline composites for creating electrochemical sensors for 4-AP detection []. These sensors offer advantages like being portable and allowing for real-time monitoring.

Catalysis Research

- Reduction Reactions: 4-Aminophenol serves as a model compound in research on catalytic reduction reactions. Scientists investigate methods for efficiently converting harmful nitroaromatic compounds (like 4-nitrophenol) to 4-aminophenol using various catalysts. This research helps develop new techniques for environmental remediation and industrial processes [, ].

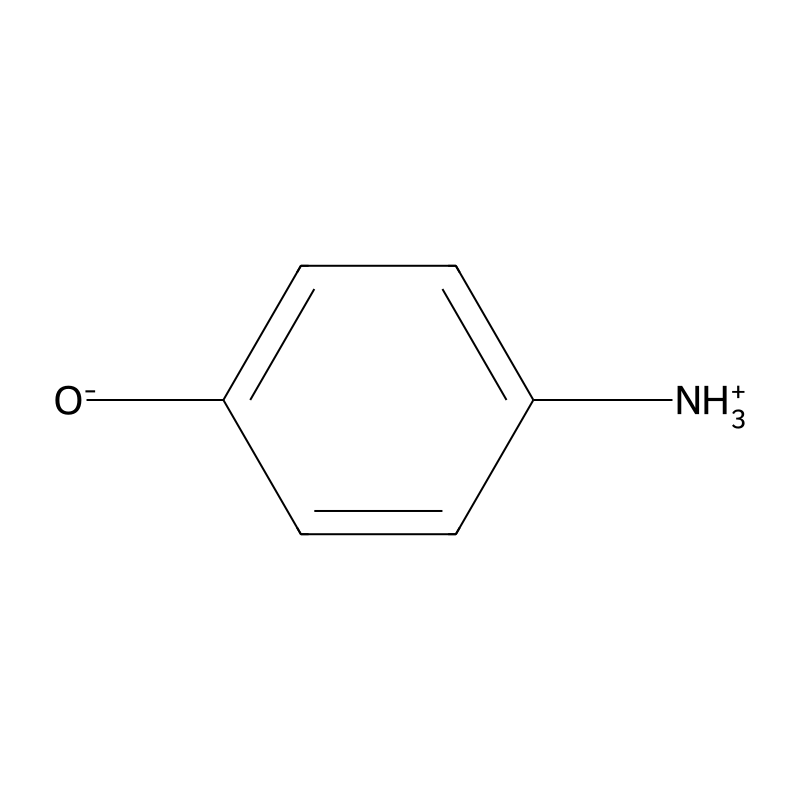

4-Aminophenol, also known as para-aminophenol, is an organic compound with the chemical formula C₆H₇NO. It is characterized by an amino group (-NH₂) attached to the para position of a phenolic hydroxyl group (-OH). Typically encountered as a white to light yellow crystalline powder, 4-aminophenol is moderately soluble in alcohols and can be recrystallized from hot water. The compound is known for its hydrophilic nature and its ability to oxidize readily in the presence of bases .

4-Aminophenol is one of three isomeric aminophenols, alongside 2-aminophenol and 3-aminophenol. It serves as a significant intermediate in various chemical syntheses, particularly in the production of paracetamol (acetaminophen) .

4-Aminophenol can be harmful if ingested, inhaled, or absorbed through the skin. It can cause irritation to eyes, skin, and respiratory tract.

- Toxicity: The oral LD50 (lethal dose 50%) in rats is 700 mg/kg. This indicates moderate toxicity upon ingestion.

- Flammability: May ignite above 250 °C.

- Reactivity: Can react violently with strong oxidizing agents.

- Oxidation: In alkaline conditions, it readily oxidizes, leading to the formation of quinones. For example, oxidation with silver oxide yields quinone imine, while oxidation with lead dioxide produces p-benzoquinone .

- Reactions with Chlorine: When treated with excess chlorine, 4-aminophenol generates multi-chloranil .

- Sulfonation: The compound can be sulfonated using fuming sulfuric acid to produce 4-amino-phenol-sulfonic acid .

- Formation of Diazonium Salts: 4-Aminophenol can convert to diazonium salts, which are useful in various synthetic applications .

Research indicates that 4-aminophenol possesses biological activities that may include antimicrobial and antidiabetic properties. Studies have shown that derivatives of 4-aminophenol exhibit significant inhibition of enzymes such as amylase and glucosidase, suggesting potential therapeutic applications . Additionally, its interaction with DNA has been explored, indicating possible anticancer properties .

4-Aminophenol can be synthesized through several methods:

- From Phenol: It can be produced by nitration of phenol followed by reduction using iron or catalytic hydrogenation .

- From Nitrobenzene: Electrolytic conversion of nitrobenzene to phenylhydroxylamine followed by rearrangement yields 4-aminophenol .

- From 4-Nitrophenol: Reduction methods such as hydrogenation over a Raney Nickel catalyst or selective reduction using Tin(II) Chloride in anhydrous ethanol can convert 4-nitrophenol to 4-aminophenol .

4-Aminophenol is primarily utilized in:

- Pharmaceuticals: It is a key intermediate in the synthesis of paracetamol (acetaminophen) through acetylation with acetic anhydride .

- Photography: The compound is used as a developer for black-and-white films under the brand name Rodinal .

- Chemical Synthesis: It serves as a building block for various organic compounds and dyes due to its reactivity and ability to form derivatives .

Recent studies have focused on the interaction of 4-aminophenol derivatives with DNA and their biological implications. The synthesized Schiff bases derived from 4-aminophenol have shown promising results in terms of antimicrobial activity and enzyme inhibition, along with significant interactions with DNA that suggest potential anticancer effects . These findings highlight the importance of studying the interactions between such compounds and biological macromolecules.

Several compounds share structural similarities with 4-aminophenol. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Aminophenol | Amino group at ortho position to hydroxyl group | More soluble in water; used in dye synthesis |

| 3-Aminophenol | Amino group at meta position to hydroxyl group | Less commonly used; exhibits different reactivity |

| Paracetamol | Acetylated derivative of 4-aminophenol | Widely used analgesic and antipyretic |

| Aniline | Amino group directly attached to benzene | Used primarily in dye manufacturing |

Each compound exhibits unique properties and applications that differentiate them from 4-aminophenol while sharing a common structural framework. The positioning of the amino group significantly influences their solubility, reactivity, and utility in various chemical contexts .

Nitrobenzene Hydrogenation Pathways

The nitrobenzene hydrogenation pathway represents one of the most established industrial routes for 4-aminophenol production. This methodology involves the catalytic hydrogenation of nitrobenzene in acidic medium using platinum-based catalysts, followed by in situ Bamberger rearrangement of the intermediate phenylhydroxylamine to yield 4-aminophenol [1] [2].

The reaction proceeds through a two-step mechanism where nitrobenzene undergoes partial hydrogenation to form phenylhydroxylamine, which subsequently rearranges to 4-aminophenol in the presence of acid. The overall reaction can be represented as:

C₆H₅NO₂ + 2H₂ → C₆H₅NHOH + H₂O

C₆H₅NHOH → HOC₆H₄NH₂

Research findings demonstrate that platinum catalysts achieve complete nitrobenzene conversion with selectivity to 4-aminophenol ranging from 75% to 89% under optimized conditions [1] [3]. The catalyst turnover number can reach as high as 1.38 × 10⁵, indicating excellent catalytic efficiency [1] [2]. The reaction typically requires temperatures between 80-140°C and hydrogen pressures of 0.2-5.5 MPa, depending on the specific catalyst system employed [1] [4].

Studies have shown that the formation rate of 4-aminophenol is significantly higher than that of aniline when using platinum catalysts in the presence of inorganic acid and dimethyl sulfoxide as solvent [3]. The use of zirconium phosphate as a support material enhances both catalyst stability and selectivity, with the 1% Pt/ZrP catalyst maintaining activity for 14 consecutive catalytic runs without observable decrease in performance [3].

Bamberger Rearrangement of Phenylhydroxylamine

The Bamberger rearrangement constitutes a crucial step in several synthetic pathways to 4-aminophenol. This acid-catalyzed transformation involves the rearrangement of phenylhydroxylamine to produce 4-aminophenol as the major product [5]. The reaction mechanism proceeds through the protonation of N-phenylhydroxylamine, with O-protonation being the productive pathway that leads to nitrenium ion formation [5].

The mechanistic pathway begins with monoprotonation of N-phenylhydroxylamine, where N-protonation is favored but unproductive, while O-protonation forms the nitrenium ion intermediate that reacts with nucleophiles such as water to form the desired 4-aminophenol [5]. This rearrangement typically occurs under mild conditions at temperatures ranging from 25-50°C under atmospheric pressure [6].

Recent investigations have demonstrated that the Bamberger rearrangement can be optimized using pressurized carbon dioxide/water systems, eliminating the need for mineral acids [7]. In this environmentally benign approach, self-neutralizable carbonic acid serves as the rearrangement catalyst, achieving selectivity to 4-aminophenol as high as 85% while maintaining complete conversion of the phenylhydroxylamine substrate [7].

The selectivity and conversion data for Bamberger rearrangement typically range from 85-95% and 90-100%, respectively, making it one of the most selective routes for 4-aminophenol production [6] [5]. The reaction exhibits pseudo-first-order kinetics with respect to phenylhydroxylamine concentration, and the rate-determining step involves the formation and subsequent reaction of the nitrenium ion intermediate [5].

Iron-Acid Reduction of 4-Nitrophenol

The iron-acid reduction of 4-nitrophenol represents a traditional yet problematic industrial method for 4-aminophenol synthesis. This conventional approach involves the stoichiometric reduction of 4-nitrophenol using iron powder in acidic medium, typically hydrochloric acid [1] [2]. The reaction proceeds through multiple electron transfer steps, ultimately converting the nitro group to an amino group.

The process operates at temperatures between 70-100°C under atmospheric pressure, achieving conversion rates of 85-95% with selectivity to 4-aminophenol ranging from 80-90% [1]. However, this methodology suffers from significant environmental drawbacks due to the stoichiometric consumption of iron-acid reagents, which generates approximately 1.2 kilograms of iron-iron oxide sludge per kilogram of product [1] [2].

The reaction mechanism involves the reduction of 4-nitrophenol through sequential electron transfer processes facilitated by iron metal in acidic solution. The iron undergoes oxidation from Fe⁰ to Fe²⁺ and subsequently to Fe³⁺, while the nitro group is reduced through hydroxylamine intermediates to the final amino product [8]. The rate-determining step typically involves the initial electron transfer from iron to the nitro group, with reaction rates following first-order kinetics with respect to 4-nitrophenol concentration [8].

Despite achieving reasonable conversion and selectivity, this method has been largely superseded by more environmentally friendly catalytic approaches due to the substantial waste generation and difficulty in iron-iron oxide sludge disposal [1] [2]. The activation energy for this process ranges from 35-50 kJ/mol, indicating moderate energy requirements for the reduction process [8].

Advanced Catalytic Approaches

Platinum-Catalyzed Single-Step Hydrogenation

Advanced platinum-catalyzed systems have emerged as highly efficient methodologies for direct 4-aminophenol synthesis from nitrobenzene. These single-step processes eliminate the need for separate reduction and rearrangement stages, offering significant advantages in terms of process simplification and environmental impact [1] [3].

The most promising platinum-catalyzed system utilizes zirconium phosphate-supported platinum (Pt/ZrP) with 1% metal loading. This catalyst demonstrates superior performance with complete nitrobenzene conversion and 89% selectivity to 4-aminophenol under mild conditions of 80°C and 0.6 MPa hydrogen pressure [3]. The reaction mechanism involves the formation of phenylhydroxylamine intermediate, which undergoes acid-catalyzed Bamberger rearrangement on the catalyst surface.

Characterization studies reveal that the electron transfer interaction between platinum species and the zirconium phosphate support accounts for the high dispersion and leaching resistance of the platinum sites [3]. In situ diffuse reflectance infrared Fourier transform spectroscopy demonstrates that the nitro functional group adsorbs predominantly on acid sites of zirconium phosphate and undergoes reduction to N-phenylhydroxylamine by spillover hydrogen, followed by rearrangement to afford 4-aminophenol [3].

The exceptional recyclability of platinum catalysts represents a significant advantage, with the 1% Pt/ZrP system maintaining consistent activity and selectivity for 14 consecutive catalytic runs without observable performance decline [3]. The turnover number reaches 1.38 × 10⁵, indicating remarkable catalytic efficiency and economic viability for industrial applications [1].

Process optimization studies demonstrate that catalyst performance depends critically on several parameters including temperature, hydrogen pressure, substrate concentration, and acid concentration. The optimal conditions balance high conversion and selectivity while maintaining catalyst stability and minimizing side product formation [1] [4].

Electrochemical Reduction Techniques

Electrochemical reduction methodologies offer sustainable alternatives for 4-aminophenol synthesis, operating under ambient conditions without requiring high temperatures or pressures. These techniques utilize specially designed electrodes to facilitate the direct reduction of nitrophenol compounds to the corresponding aminophenols [9] [10].

The most effective electrochemical system employs nickel-iron phosphide modified electrodes, which demonstrate exceptional efficiency for 4-aminophenol synthesis at circumneutral pH conditions [10]. This approach achieves conversion rates of 95-100% with selectivity to 4-aminophenol ranging from 85-90%, while operating at room temperature under atmospheric pressure [10].

The electrochemical mechanism involves direct electron transfer from the electrode surface to the nitro group, bypassing the need for chemical reducing agents [9]. The nickel-iron phosphide electrode surface provides multiple active sites for nitrophenol adsorption and subsequent reduction through a series of electron transfer steps [10]. The process follows pseudo-first-order kinetics with respect to nitrophenol concentration, with rate constants typically ranging from 0.08-0.12 min⁻¹ [10].

Porous gold micropillars have also been investigated as electrode materials for efficient and green electrochemical synthesis of 4-aminophenol [9]. These structured electrodes provide high surface area and excellent electrical conductivity, facilitating rapid electron transfer and high current efficiency for the reduction process [9].

The environmental advantages of electrochemical methods include elimination of chemical reducing agents, operation under mild conditions, and potential for integration with renewable energy sources [9] [10]. Catalyst reusability studies demonstrate that nickel-iron phosphide electrodes maintain 81.4% efficiency after ten consecutive cycles, indicating good stability for practical applications [10].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis represents a rapid and energy-efficient approach for 4-aminophenol production, utilizing microwave radiation to accelerate reaction rates and improve process efficiency [11] [12] [13]. This methodology offers significant advantages including shortened reaction times, decreased waste generation, and higher product purity compared to conventional heating methods [11].

The microwave-assisted hydrogenation of 4-nitrophenol employs specially designed gas addition systems to enable safe and direct use of hydrogen gas with microwave irradiation [11]. The process achieves complete reduction of 4-nitrophenol to 4-aminophenol within minutes, representing a dramatic improvement over conventional heating methods that require hours [11].

Platinum-tin oxide catalysts (Pt/SnO₂) with 5 mol% platinum loading have been optimized for microwave-assisted synthesis [13]. These catalysts demonstrate excellent performance under microwave conditions at 150°C with 200W power for 3 minutes, achieving 80% conversion with 47.6% selectivity to 4-aminophenol [13]. The apparent rate constant reaches 0.59 × 10⁻² s⁻¹, indicating rapid reaction kinetics under microwave irradiation [13].

The microwave synthesis mechanism involves rapid heating of polar molecules in the reaction mixture, creating localized hot spots that accelerate reaction rates [13]. The anisotropic structure of tin oxide support materials enhances microwave absorption and heat transfer, contributing to improved catalytic performance [13].

Process optimization studies reveal that microwave power, reaction temperature, and catalyst loading significantly influence conversion and selectivity [14] [13]. The optimal conditions balance rapid heating with controlled reaction selectivity to maximize 4-aminophenol yield while minimizing side product formation [14].

Catalyst reusability investigations demonstrate that Pt/SnO₂ catalysts maintain stable performance for at least 5 cycles under microwave conditions [13]. The catalyst retains its crystalline structure and active sites after repeated use, indicating good stability for repeated applications [13].

Green Chemistry Innovations

Solvent-Free Reaction Systems

Solvent-free reaction systems represent a paradigm shift toward sustainable 4-aminophenol synthesis, eliminating the environmental burden associated with organic solvents while maintaining high efficiency and selectivity [15] [16]. These mechanochemical processes rely on physical grinding and mixing to achieve intimate contact between reactants, facilitating reaction without liquid media [15].

The most successful solvent-free approach involves the mechanochemical synthesis of acetaminophen precursors through grinding 4-aminophenol with acetylating agents in a mortar and pestle [15]. This process achieves yields exceeding 95% within 10-15 minutes at room temperature, demonstrating remarkable efficiency without solvent requirements [15]. The reaction proceeds through solid-state molecular interactions, where mechanical energy facilitates bond formation and breaking processes [15].

Mechanochemical synthesis offers several advantages including elimination of solvent waste, reduced energy consumption, and simplified purification procedures [15]. The process excludes the use of catalysts or heating, relying solely on mechanical energy to drive the transformation [15]. The reaction can be completed in less than 15 minutes with pharmaceutically acceptable product quality, making it highly suitable for industrial applications [15].

The solid-state reaction mechanism involves the formation of intimate molecular contacts through grinding, where reactant particles achieve sufficient proximity for chemical bond formation [15] [16]. Studies using differential scanning calorimetry and infrared spectroscopy confirm that the reaction proceeds through a single-stage process without intermediate isolation [16].

Research on terephthalylidene-bis-(4-aminophenol) synthesis demonstrates that solvent-free conditions can be successfully applied to more complex 4-aminophenol derivatives [16]. The solid-phase reaction between terephthalaldehyde and 4-aminophenol achieves comparable yields to solution-phase methods while eliminating organic solvent requirements [16].

Thermal analysis studies reveal that solvent-free reactions are typically exothermic, with the reaction enthalpy providing additional driving force for completion [16]. The absence of solvent also eliminates complications associated with solvent removal and purification, significantly simplifying downstream processing [15].

Biocatalytic Transformation Strategies

Biocatalytic transformation strategies offer environmentally benign routes to 4-aminophenol and its derivatives through enzymatic processes that operate under mild conditions with high selectivity [17] [18]. These approaches utilize naturally occurring or engineered enzymes to catalyze specific transformations, eliminating the need for harsh chemical conditions or toxic reagents [17].

The most promising biocatalytic system employs amidase enzymes for the selective deacetylation of acetamido precursors to generate 4-aminophenol derivatives [17]. An amidase from Starkeya species demonstrates exceptional activity, converting 3-acetamido-5-acetylfuran to 2-acetyl-4-aminofuran with 79.3% yield (47.58 mM) under optimal conditions [17]. The reaction operates at 30-37°C in aqueous buffer at physiological pH, representing ideal conditions for sustainable synthesis [17].

Biocatalytic amine synthesis has been successfully demonstrated using engineered aminotransferases for the production of chiral aminophenol derivatives [18]. An R-selective aminotransferase from Arthrobacter species achieves 84% yield (126 mM) with greater than 99% enantiomeric excess for the synthesis of 3-acetylamino-5-(α-aminoethyl)-furan [17]. This remarkable stereoselectivity cannot be achieved through conventional chemical methods [17].

The enzymatic mechanism involves specific substrate recognition and binding, followed by highly selective bond formation or cleavage processes [17] [18]. The three-dimensional structure of enzymes provides precise control over reaction selectivity, enabling the formation of specific regioisomers and stereoisomers with minimal side product formation [17].

Biocatalytic cascades represent advanced strategies where multiple enzymes work in sequence to achieve complex transformations [18]. These systems can convert simple starting materials to complex aminophenol derivatives through multiple enzymatic steps, each operating under optimized conditions [18]. The compatibility of enzymatic conditions allows for one-pot processes that eliminate intermediate isolation and purification steps [18].

Substrate scope studies demonstrate that biocatalytic methods can be applied to a wide range of aminophenol derivatives, including those with additional functional groups that would be incompatible with harsh chemical conditions [17] [18]. The high selectivity of enzymatic processes enables the synthesis of products that would be difficult or impossible to obtain through conventional chemical methods [17].

Purity

Physical Description

Dry Powder

White or reddish-yellow crystals or light-brown powder that turns violet when exposed to light; [CAMEO]

Solid

Color/Form

White plates from water

Colorless crystals

White or reddish yellow crystals turn violet on exposure to light

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

284 °C at 760 mm Hg, decomposes; 167 °C at 8.0 mm Hg; 150 °C at 3.0 mm Hg; 130.2 °C at 0.3 mm Hg

BP: Can be sublimed at 0.3 mm Hg and 110 °C without decomposition ... forms salts with acids and bases ... Deteriorates under the influence of air and light ... Commercial product usually pink ... MP of commercial product 186 °C

187.5 °C

Flash Point

Heavy Atom Count

Density

LogP

log Kow = 0.04 at pH 7.4

0.04

Decomposition

Appearance

Melting Point

367-369 °F

187.5 °C

187.50 °C. @ 760.00 mm Hg

Storage

UNII

Related CAS

51-78-5 (hydrochloride)

63084-98-0 (sulfate [2:1])

GHS Hazard Statements

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Mechanism of Action

4-Aminophenol (4-AP), D-serine, and cisplatin are established rodent nephrotoxins that damage proximal tubules within the renal cortex ... High throughput 2D gel proteomics to profile protein changes in the plasma of compound-treated animals, ... /demonstrated/ several markers of kidney toxicity. Male F344 and Alpk rats were treated with increasing doses of 4-AP, D-serine, or cisplatin, and plasma samples were collected over time ... Several isoforms of the rat-specific T-kininogen protein were identified in each study. T-kininogen was elevated in the plasma of 4-AP-, D-serine-, and cisplatin-treated animals at early time points, returning to baseline levels 3 weeks after treatment. The protein was not elevated in the plasma of control animals or those treated with nontoxic compounds. /It was proposed/ that T-kininogen may be required to counteract apoptosis in proximal tubular cells in order to minimize tissue damage following a toxic insult. In addition, T-kininogen may be required to stimulate localized inflammation to aid tissue repair ... Several isoforms of the inter-alpha inhibitor H4P heavy chain /were identified/ in the 4-AP and D-serine studies. In each case, the protein expression levels in the blood samples paralleled the extent of kidney toxicity, highlighting the correlation between protein alterations and clinical chemistry endpoints. A further set of proteins correlating with kidney damage was found to be a component of the complement cascade and other blood clotting factors, indicating a contribution of the immune system to the observed toxicity. These observations underscore the value of proteomics in identifying new biomarkers and in the elucidation of mechanisms of toxicity.

One of the primary effects found from exposure to p-aminophenol is the formation of methemoglobin. This effect has been found in many species with a wide degree of susceptibility. The oxidation of hemoglobin to methemoglobin interferes with normal oxygen transport functions of hemoglobin and can result in a chemical asphyxia (usually at levels of 60% or more). It is believed that p-aminophenol forms a covalent bond with the reactive -SH groups of hemoglobin and transfers electrons to oxygen to created methemoglobin.

p-Aminophenol is a significantly toxic chemical and one mechanism associated with its cytotoxicity has been attributed to its activity as a tissue respiratory (oxidative phosphorylation) inhibitor ... .

Vapor Pressure

4.0X10-5 mm Hg at 25 °C

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

... The hepatic metabolism of p-aminophenol in Wistar rats and the cytotoxicity of formed glutathione S-conjugates in rat renal epithelial cells /were examined/. After ip application of p-aminophenol (100 mg/kg), the following metabolites were identified in rat bile: 4-amino-2-(glutathion-S-yl)phenol, 4-amino-3-(glutathion-S-yl)-phenol, 4-amino-2,5-bis(glutathion-S-yl)phenol, 4-amino-2,3,5(or 6)-tris(glutathion-S-yl)phenol, an aminophenol conjugate (likely a sulfate or glucuronide), acetaminophen glucuronide, and 3-(glutathion-S-yl)acetaminophen. 4-Amino-3-(glutathion-S-yl)phenol, 4-amino-2,5-bis(glutathion-S-yl)phenol, and 4-amino-2,3,5(or 6)-tris(glutathion-S-yl)phenol induced a dose- and time-dependent loss of cell viability in rat kidney cortical cells. Cell killing was significantly reduced by inhibition of gamma-glutamyl transpeptidase with Acivicin. p-Aminophenol was also toxic to renal epithelial cells. Coincubation of p-aminophenol with tetraethylammonium bromide, a competitive inhibitor of the organic cation transporter, and with SKF-525A, an inhibitor of cytochrome P450, protected cells from p-aminophenol-induced toxicity. p-Aminophenol would thus be accumulated in the kidney mainly by organic cation transport systems, which are concentrated in the S-1 segment of the proximal tubule. However, p-aminophenol toxicity in vivo is directed toward the S-2 and S-3 segments, which are rich in gamma-glutamyl transpeptidase. These results and the observation that biliary cannulation and glutathione depletion reduce p-aminophenol nephrotoxicity suggest that the biosynthesis of toxic glutathione conjugates is responsible for p-aminophenol nephrotoxicity in vivo. The aminophenol glutathione S-conjugates formed induce p-aminophenol nephrotoxicity by a pathway dependent on gamma-glutamyl transpeptidase.

4-Aminophenol in the presence of oxyhemoglobin forms numerous adducts with glutathione (GSH). Using (14)C-4-aminophenol and (3)H-glutathione, ten different thioethers were isolated, by HPLC, with isotope ratios of 1:1, 1:2, 1:3, respectively ... In erythrocytes of humans and dogs, and in dog blood, in vivo, the same pattern of 4-aminophenol conjugates with GSH was found. In vivo, 5% of administered 4-aminophenol is converted into thioethers within erythrocytes, accompanied by a 60% decrease in the cellular GSH, indicating the role of erythrocytes in the biotransformation of xenobiotics.

p-Aminophenol yields p-acetamidophenol, p-aminophenyl-beta-d-glucuronide, p-aminophenyl sulfate, 4-aminoresorcinol, and p-methylaminophenol in rabbit.

For more Metabolism/Metabolites (Complete) data for 4-Aminophenol (12 total), please visit the HSDB record page.

4-aminophenol is a known human metabolite of aniline.

Wikipedia

11-Deoxycortisol

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

Usually prepared by the reduction of p-nitrophenol

(1) By reduction of p-nitrophenol with iron filings and hydrochloric acid; (2) by electrolytic reduction of nitrobenzene in concentrated sulfuric acid and treatment with an alkali to free the base.

General Manufacturing Information

Plastics Material and Resin Manufacturing

Cyclic Crude and Intermediate Manufacturing

Phenol, 4-amino-: ACTIVE

TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Analytic Laboratory Methods

Nitrogen flame ionization detector/flame ionization detector ratio as aid for identification of forensically relevant cmpd.

Hair dyes acting by oxidation. Their identification & estimation by high-performance liq phase chromatography.

Chloramin "fahlberg"--a new detection reagent for identification & semiquantitative determination of nitro- & aminophenols in polluted water. A TLC determination.

Methods for analysis of arylamines & their N- & C-hydroxylated metabolites, including high-pressure liq chromatography & spectrophotometric methods.

Storage Conditions

Interactions

The effects of a glutathione depletor, buthionine sulfoximine (BSO) and biliary cannulation on the nephrotoxicity of p-aminophenol (PAP) have been investigated in the F344 rat. Pretreatment with BSO completely protected against the nephrotoxicity of a 50 mg/kg dose of PAP, assessed by clinical chemistry, renal histopathology, and (1)H-NMR urinalysis. Biliary cannulation partially protects against nephrotoxicity induced by 100 mg/kg PAP. These data suggest that the nephrotoxicity of PAP may be due in part to the formation of a proximate toxic metabolite in the liver which is excreted in the bile, subsequently reabsorbed and transported via the systemic circulation to the kidney where the toxic effects occur.

Screening tests revealed that aniline increased urine trimethoprim (TMP) excretion in rat. The study attempted to investigate the effect of aniline under conditions of repeated exposure on the course of TMP excretion with urine. ... Three groups of rats (10 rats each) were used. Group I was exposed for 12 days (6 hr a day) to aniline vapour. Group II received TMP only. Group III was exposed both to aniline & TMP. Concns of TMP & p-aminophenol (an aniline metabolite) were determined in the 24 hr urine samples after 1, 6, & 12 days. The exposure to aniline vapors was found to cause almost 3-fold incr of TMP removal. No effect of TMP on p-aminophenol excretion was observed.

An investigation was carried out of the effects of ortho-aminophenol (95556) (o-AP), meta-aminophenol (591275) (m-AP), para-aminophenol (123308) (p-AP) & acetaminophen (103902) (AAP) on the induction of preneoplastic lesions in the liver & kidney of male Fischer-344-rats by N-ethyl-N-hydroxyethylnitrosamine (13147256) (EHEN). The rats in this 52 wk investigation included those give 0.1% EHEN in their drinking water for 2 wk & then, beginning 1 wk later, given 0.8% of either o-AP, m-AP, p-AP or AAP in the basal diet for 49 wk; those given EHEN & thereafter only the basal diet; & those given one of the test cmpds without prior EHEN admin. Body, liver & kidney weights were determined for sacrificed rats, & liver sections were subjected to immunohistochemical exam of glutathione-S-transferase placental type (GSTP) positive foci. The numbers of GSTP positive foci in the liver were significantly decreased in rats given o-AP, m-AP, p-AP or AAP after EHEN as compared to values for rats given EHEN alone. However, lowered incidences of GSTP positive foci were observed only in rats given o-AP or AAP after EHEN. Only p-AP & AAP gave significantly higher incidences of microadenoma & adenoma in the kidney.

Stability Shelf Life

Dates

2: Bouazizi N, Vieillard J, Thebault P, Desriac F, Clamens T, Bargougui R, Couvrat N, Thoumire O, Brun N, Ladam G, Morin S, Mofaddel N, Lesouhaitier O, Azzouz A, Le Derf F. Silver nanoparticle embedded copper oxide as an efficient core-shell for the catalytic reduction of 4-nitrophenol and antibacterial activity improvement. Dalton Trans. 2018 Jun 27. doi: 10.1039/c8dt02154f. [Epub ahead of print] PubMed PMID: 29946586.

3: Tian M, Thind SS, Dondapati JS, Li X, Chen A. Electrochemical oxidation of 4-chlorophenol for wastewater treatment using highly active UV treated TiO(2) nanotubes. Chemosphere. 2018 Jun 7;209:182-190. doi: 10.1016/j.chemosphere.2018.06.042. [Epub ahead of print] PubMed PMID: 29929124.

4: Yang X, Li Y, Zhang P, Zhou R, Peng H, Liu D, Gui J. Photoinduced in Situ Deposition of Uniform and Well-Dispersed PtO(2) Nanoparticles on ZnO Nanorods for Efficient Catalytic Reduction of 4-Nitrophenol. ACS Appl Mater Interfaces. 2018 Jun 26. doi: 10.1021/acsami.8b06815. [Epub ahead of print] PubMed PMID: 29912543.

5: Wang B, Wang H, Zhang F, Sun T. Preparation of Hierarchical Porous Silicalite-1 Encapsulated Ag NPs and Its Catalytic Performance for 4-Nitrophenol Reduction. Nanoscale Res Lett. 2018 Jun 7;13(1):174. doi: 10.1186/s11671-018-2579-1. PubMed PMID: 29881924; PubMed Central PMCID: PMC5992112.

6: Lee MJ, Kang SH, Dey J, Choi SM. Porous Silica-Coated Gold Sponges with High Thermal and Catalytic Stability. ACS Appl Mater Interfaces. 2018 Jun 25. doi: 10.1021/acsami.8b04811. [Epub ahead of print] PubMed PMID: 29806933.

7: Xu B, Chen BY, Huang KC, Sun QJ, Chi-Wei Lan J. Deciphering synergistic characteristics of redox mediators-stimulated echinenone production of Gordonia terrae TWIH01. J Biosci Bioeng. 2018 May 18. pii: S1389-1723(18)30098-7. doi: 10.1016/j.jbiosc.2018.03.019. [Epub ahead of print] PubMed PMID: 29784541.

8: Nabikhan A, Rathinam S, Kandasamy K. Biogenic gold nanoparticles for reduction of 4-nitrophenol to 4-aminophenol: an eco-friendly bioremediation. IET Nanobiotechnol. 2018 Jun;12(4):479-483. doi: 10.1049/iet-nbt.2017.0210. PubMed PMID: 29768233.

9: Sun J, Zhao J, Bao X, Wang Q, Yang X. Alkaline Phosphatase Assay Based on the Chromogenic Interaction of Diethanolamine with 4-Aminophenol. Anal Chem. 2018 May 15;90(10):6339-6345. doi: 10.1021/acs.analchem.8b01371. Epub 2018 Apr 26. PubMed PMID: 29683655.

10: Mohammadi Z, Entezari MH. Sono-synthesis approach in uniform loading of ultrafine Ag nanoparticles on reduced graphene oxide nanosheets: An efficient catalyst for the reduction of 4-Nitrophenol. Ultrason Sonochem. 2018 Jun;44:1-13. doi: 10.1016/j.ultsonch.2018.01.020. Epub 2018 Feb 7. PubMed PMID: 29680590.

11: Bhat SA, Rashid N, Rather MA, Pandit SA, Rather GM, Ingole PP, Bhat MA. PdAg Bimetallic Nanoalloy-Decorated Graphene: A Nanohybrid with Unprecedented Electrocatalytic, Catalytic, and Sensing Activities. ACS Appl Mater Interfaces. 2018 May 16;10(19):16376-16389. doi: 10.1021/acsami.8b00510. Epub 2018 May 2. PubMed PMID: 29658695.

12: Mansingh S, Acharya R, Martha S, Parida KM. Pyrochlore Ce(2)Zr(2)O(7) decorated over rGO: a photocatalyst that proves to be efficient towards the reduction of 4-nitrophenol and degradation of ciprofloxacin under visible light. Phys Chem Chem Phys. 2018 Apr 18;20(15):9872-9885. doi: 10.1039/c8cp00621k. PubMed PMID: 29619471.

13: Ranjith KS, Celebioglu A, Uyar T. Immobilized Pd-Ag bimetallic nanoparticles on polymeric nanofibers as an effective catalyst: effective loading of Ag with bimetallic functionality through Pd nucleated nanofibers. Nanotechnology. 2018 Jun 15;29(24):245602. doi: 10.1088/1361-6528/aab9da. Epub 2018 Mar 27. PubMed PMID: 29582779.

14: Dai Y, Zhu M, Wang X, Wu Y, Huang C, Fu W, Meng X, Sun Y. Visible-light promoted catalytic activity of dumbbell-like Au nanorods supported on graphene/TiO(2) sheets towards hydrogenation reaction. Nanotechnology. 2018 Jun 15;29(24):245703. doi: 10.1088/1361-6528/aab9c2. Epub 2018 Mar 27. PubMed PMID: 29581413.

15: Mubarak M, Jeon H, Islam MS, Yoon C, Bae JS, Hwang SJ, Choi WS, Lee HJ. One-pot synthesis of layered double hydroxide hollow nanospheres with ultrafast removal efficiency for heavy metal ions and organic contaminants. Chemosphere. 2018 Jun;201:676-686. doi: 10.1016/j.chemosphere.2018.03.046. Epub 2018 Mar 6. PubMed PMID: 29547856.

16: Zhang H, Yu K, Li N, He J, You H, Jiang J. Intermediate detection in real time using reactive surface desorption dielectric-barrier discharge ionization mass spectrometry. J Mass Spectrom. 2018 Jun;53(6):511-517. doi: 10.1002/jms.4080. Epub 2018 Apr 20. PubMed PMID: 29520925.

17: Fu F, Wang Q, Ciganda R, Martinez-Villacorta AM, Escobar A, Moya S, Fouquet E, Ruiz J, Astruc D. Electron- and Hydride-Reservoir Organometallics as Precursors of Catalytically Efficient Transition Metal Nanoparticles in Water. Chemistry. 2018 May 2;24(25):6645-6653. doi: 10.1002/chem.201800418. Epub 2018 Apr 14. PubMed PMID: 29488659.

18: Meng Y, Cai L, Xu X, Zhang L. Construction of size-controllable gold nanoparticles immobilized on polysaccharide nanotubes by in situ one-pot synthesis. Int J Biol Macromol. 2018 Jul 1;113:240-247. doi: 10.1016/j.ijbiomac.2018.02.122. Epub 2018 Feb 21. PubMed PMID: 29476855.

19: Kim TY, Park Y. Green Synthesis and Catalytic Activity of Gold Nanoparticles/Graphene Oxide Nanocomposites Prepared By Tannic Acid. J Nanosci Nanotechnol. 2018 Apr 1;18(4):2536-2546. doi: 10.1166/jnn.2018.14389. PubMed PMID: 29442924.

20: Zhao H, Zhao L. Magnetic N-doped Co-carbon composites derived from metal organic frameworks as highly efficient catalysts for p-nitrophenol reduction reaction. Dalton Trans. 2018 Mar 6;47(10):3321-3328. doi: 10.1039/c7dt04272h. PubMed PMID: 29423466.